molecular formula C14H23NO3S B4426526 5-tert-butyl-2-ethoxy-N,N-dimethylbenzenesulfonamide

5-tert-butyl-2-ethoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B4426526
M. Wt: 285.40 g/mol
InChI Key: YDDQQHMODWFDBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 5-tert-butyl-2-ethoxy-N,N-dimethylbenzenesulfonamide often involves multiple steps, starting from readily available precursors. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, an intermediate in the synthesis of biologically active compounds, is synthesized from 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction steps, achieving a total yield of 81% (Zhao et al., 2017).

Molecular Structure Analysis

The structure of chemical compounds like this compound is often determined using techniques such as X-ray crystallography, NMR, and MS. For instance, the novel compound (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide was characterized by single-crystal X-ray diffraction, demonstrating its molecular structure and providing insights into its stereochemistry (Zhang et al., 2010).

Chemical Reactions and Properties

Compounds within this family participate in a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, the phosphine-catalyzed [3 + 2] annulation is a key reaction for synthesizing ethyl 5-(tert-butyl)-2-phenyl-1-tosyl-3-pyrroline-3-carboxylate, demonstrating the utility of such compounds in organic synthesis (Andrews & Kwon, 2012).

Mechanism of Action

Target of Action

It is known that similar compounds participate in suzuki–miyaura cross-coupling reactions , suggesting that this compound may also interact with organoboron reagents or palladium catalysts.

Mode of Action

Based on its structural similarity to other compounds, it may participate in reactions involving nucleophilic substitution or free radical reactions .

Biochemical Pathways

Related compounds have been shown to participate in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds and could potentially affect a variety of biochemical pathways.

Result of Action

Based on its potential involvement in suzuki–miyaura cross-coupling reactions , it may contribute to the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular levels.

properties

IUPAC Name

5-tert-butyl-2-ethoxy-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3S/c1-7-18-12-9-8-11(14(2,3)4)10-13(12)19(16,17)15(5)6/h8-10H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDQQHMODWFDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-tert-butyl-2-ethoxy-N,N-dimethylbenzenesulfonamide
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Reactant of Route 6
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